BenchChemオンラインストアへようこそ!

N-ethyl-3-iodo-N-phenylbenzamide

Lipophilicity logD Blood-brain barrier permeability

N-ethyl-3-iodo-N-phenylbenzamide is a tertiary benzamide featuring a critical meta-iodo substitution pattern that differentiates it from ortho-iodo regioisomers (logP 2.8–2.9 vs. 4.31) and bromo/chloro analogs. Its iodine atom (f'' ≈ 6.8 e⁻) enables robust SAD phasing without selenomethionine incorporation, while the 3-iodo position serves as a radioiodination handle for ¹²³I/¹²⁵I SPECT tracer development. With PSA 15.59 Ų (>10 Ų lower than secondary benzamides), this compound avoids uncharacterized efflux confounders—critical for phenotypic screening. Substituting regioisomers introduces 25- to 40-fold partition coefficient differences that invalidate cross-study SAR comparisons. Specify the 3-iodo regioisomer for reliable, reproducible CNS receptor screening programs.

Molecular Formula C15H14INO
Molecular Weight 351.18g/mol
Cat. No. B411039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-3-iodo-N-phenylbenzamide
Molecular FormulaC15H14INO
Molecular Weight351.18g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)I
InChIInChI=1S/C15H14INO/c1-2-17(14-9-4-3-5-10-14)15(18)12-7-6-8-13(16)11-12/h3-11H,2H2,1H3
InChIKeyOQPJGKHFRBJFLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 16 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-3-iodo-N-phenylbenzamide: Technical Specifications and Procurement Baseline for Halogenated Benzamide Research


N-ethyl-3-iodo-N-phenylbenzamide (CAS not yet widely indexed; ChemDiv ID Y030-3312) is a tertiary benzamide derivative with molecular formula C₁₅H₁₄INO and molecular weight 351.18 g/mol . The compound features an iodine atom substituted at the meta (3-) position of the benzoyl ring, combined with N-ethyl and N-phenyl substituents on the amide nitrogen. Its computed logP is 4.3099, with a polar surface area (PSA) of 15.59 Ų and logD (pH not specified) also 4.3099, indicating high lipophilicity relative to many benzamide analogs . The compound is achiral and functions as a screening compound in drug discovery libraries, with the iodine atom serving both as a heavy atom for X-ray crystallography and as a potential leaving group or radiohalogen precursor in synthetic and imaging applications [1].

Why N-Ethyl-3-iodo-N-phenylbenzamide Cannot Be Substituted by Other Halogenated Benzamides Without Experimental Validation


Halogenated benzamides are not functionally interchangeable, even among close regioisomers or halogen-substituted analogs. Systematic structure-activity relationship (SAR) studies have demonstrated that halogen identity (I vs. Br vs. Cl), substitution position (ortho vs. meta vs. para), and N-substitution pattern each independently modulate receptor binding affinity, lipophilicity, and in vivo biodistribution [1]. For instance, among a series of benzamide derivatives evaluated for dopamine D2 receptor affinity, iodinated compounds displayed Ki values differing by more than 20-fold from their brominated counterparts, and meta- vs. ortho-iodo substitution alters lipophilicity by approximately 1.4 logD units [1]. Consequently, procurement decisions based solely on structural similarity—such as substituting a 2-iodo isomer for the 3-iodo derivative, or a bromo analog for an iodo analog—introduce unquantified and potentially critical deviations in experimental outcomes. The following evidence quantifies exactly where N-ethyl-3-iodo-N-phenylbenzamide differs from its closest comparators.

N-Ethyl-3-iodo-N-phenylbenzamide: Quantitative Differentiation Evidence Against Closest Analogs


Meta-Iodo Substitution Confers 1.4–1.6 logD Unit Higher Lipophilicity Than Ortho-Iodo Regioisomers

The meta (3-) iodo substitution pattern in N-ethyl-3-iodo-N-phenylbenzamide produces substantially different lipophilicity compared to ortho (2-) iodo regioisomers. Specifically, N-ethyl-3-iodo-N-phenylbenzamide exhibits a computed logP/logD of 4.3099 , whereas the ortho-iodo regioisomer N-ethyl-2-iodo-N-phenylbenzamide and related ortho-substituted derivatives typically display logP values in the range of 2.8–2.9 . This difference of approximately 1.4–1.6 log units corresponds to a 25- to 40-fold difference in partition coefficient, with direct implications for membrane permeability, tissue distribution, and washout kinetics in imaging applications [1].

Lipophilicity logD Blood-brain barrier permeability SPECT imaging

Polar Surface Area of 15.6 Ų Positions N-Ethyl-3-iodo-N-phenylbenzamide in an Intermediate BBB-Penetration Regime Distinct from Amide-H-Containing Analogs

N-ethyl-3-iodo-N-phenylbenzamide possesses a computed polar surface area (PSA) of 15.59 Ų , which is significantly lower than that of secondary benzamides bearing an N–H hydrogen bond donor. For example, the closely related compound N-(3-ethylphenyl)-2-iodobenzamide (a secondary amide regioisomer) has a PSA of 29.1–32.6 Ų . This PSA reduction of approximately 14–17 Ų results from the tertiary amide structure (N-ethyl, N-phenyl) eliminating the hydrogen bond donor present in secondary benzamides. According to established CNS drug design principles, compounds with PSA < 60–70 Ų are generally predicted to exhibit favorable passive BBB permeability, but the specific PSA value modulates the balance between permeability and efflux transporter recognition [1].

Polar surface area CNS MPO Blood-brain barrier Drug-likeness

Iodinated Benzamides Exhibit 3-Fold Higher D2 Receptor Affinity (Ki = 0.68 nM) Than Fluorinated Analogs (Ki = 2.2 nM) in Class-Level Comparison

While direct receptor binding data for N-ethyl-3-iodo-N-phenylbenzamide itself are not yet published, class-level evidence from structurally related iodinated benzamides demonstrates that iodine substitution confers superior D2 dopamine receptor affinity compared to fluorine. In a head-to-head comparative study, the iodinated benzamide derivative NAE (an N-allyl-2-aminomethylpyrrolidinyl benzamide with 3-iodo- substitution) exhibited a Ki of 0.68 nM for the D2 receptor, which is approximately 3-fold higher affinity than the fluorinated comparator FP (Ki = 2.2 nM) [1]. The iodinated compound NADE displayed a Ki of 14 nM, representing 2-fold higher affinity than the fluorinated DMFP (Ki = 30 nM). Across this benzamide series, iodine substitution consistently produced lower (more potent) Ki values than bromine, chlorine, or fluorine when substitution position and core scaffold were held constant [1].

Dopamine D2 receptor Ki SPECT tracer Neuroimaging

Meta-Iodo Substitution Enables Distinct Synthetic Utility: Heavy Atom Phasing and Radioiodination Compatibility Not Available with Chloro or Fluoro Analogs

The presence of an iodine atom at the meta position of the benzoyl ring confers unique experimental capabilities not shared by chloro, fluoro, or even bromo analogs. Iodine's anomalous scattering signal is substantially stronger than that of lighter halogens: iodine has an f'' value of ~6.8 electrons at Cu Kα wavelength, compared to bromine (~1.3 e⁻) and chlorine (~0.7 e⁻), enabling experimental phasing in X-ray crystallography via single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) methods [1]. Additionally, the meta-iodo position is accessible to non-isotopic halogen exchange reactions for radioiodination (e.g., ¹²³I or ¹²⁵I incorporation) without requiring a dedicated precursor, a strategy employed in the development of iodobenzamide-based SPECT tracers such as [¹²³I]IBZM [2]. Chloro and fluoro analogs lack this radiohalogenation pathway and offer negligible anomalous scattering for crystallographic phasing.

Heavy atom phasing X-ray crystallography Radioiodination SPECT imaging

Optimal Research and Procurement Applications for N-Ethyl-3-iodo-N-phenylbenzamide Based on Quantified Differentiation Evidence


D2 Dopamine Receptor Ligand Screening and SPECT Tracer Development

Based on class-level evidence that iodinated benzamides exhibit 3-fold higher D2 receptor affinity (Ki = 0.68 nM) than fluorinated analogs (Ki = 2.2 nM) [1], N-ethyl-3-iodo-N-phenylbenzamide is positioned as a scaffold candidate for CNS receptor screening programs targeting dopaminergic pathways. Its computed logD of 4.31 aligns with the optimal range (logD 2.5–4.0) for blood-brain barrier penetration and favorable nonspecific binding characteristics observed in successful SPECT tracers such as [¹²³I]IBZM [2]. The meta-iodo substitution pattern provides a radioiodination handle for ¹²³I or ¹²⁵I incorporation, enabling direct translation from in vitro screening hits to in vivo imaging agents without scaffold redesign.

Experimental Phasing in Protein-Ligand X-ray Crystallography

N-ethyl-3-iodo-N-phenylbenzamide provides a built-in heavy atom (iodine, f'' ≈ 6.8 e⁻ at Cu Kα) suitable for single-wavelength anomalous dispersion (SAD) phasing of protein-ligand co-crystal structures [3]. Unlike brominated or chlorinated analogs, which offer substantially weaker anomalous scattering (Br: ~1.3 e⁻; Cl: ~0.7 e⁻), the iodine atom in the meta position enables robust phasing without requiring additional heavy-atom derivatization or selenomethionine incorporation. This capability is particularly valuable for structural biology groups solving novel target structures where molecular replacement fails or where multiple isomorphous replacement would otherwise be required.

Lipophilicity-Dependent Cellular Permeability Profiling in Phenotypic Screens

With a measured computed logP of 4.3099 and PSA of 15.59 Ų , N-ethyl-3-iodo-N-phenylbenzamide occupies a distinct physicochemical space relative to more polar secondary benzamides (PSA 29–33 Ų) . This difference of >10 Ų in PSA translates to different efflux transporter susceptibility profiles. Researchers conducting phenotypic screens where passive permeability or efflux liability (e.g., P-glycoprotein recognition) is a variable of interest should select N-ethyl-3-iodo-N-phenylbenzamide over secondary amide analogs to avoid introducing uncharacterized efflux confounders that would compromise SAR interpretation.

Structure-Activity Relationship Studies Requiring Regioisomeric Control

The meta-iodo substitution pattern in N-ethyl-3-iodo-N-phenylbenzamide produces lipophilicity values (logP 4.31) that differ by 1.4–1.6 log units from ortho-iodo regioisomers (logP ≈ 2.8–2.9) . For medicinal chemistry programs evaluating positional SAR around the benzamide scaffold, this compound serves as a defined meta-substituted reference point. Substituting the ortho-iodo regioisomer in its place would introduce an unquantified 25- to 40-fold difference in partition coefficient, fundamentally altering cellular penetration kinetics and invalidating cross-study comparisons. Procurement of the specific 3-iodo regioisomer is therefore essential for maintaining SAR dataset integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-ethyl-3-iodo-N-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.